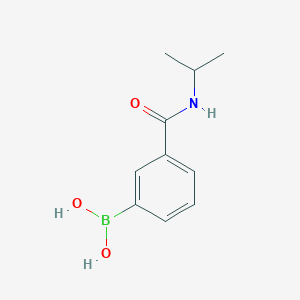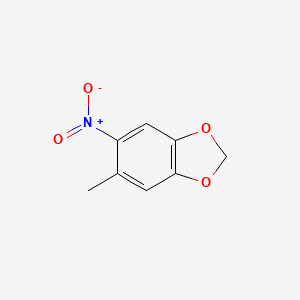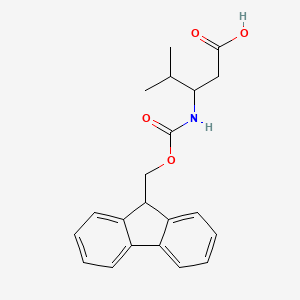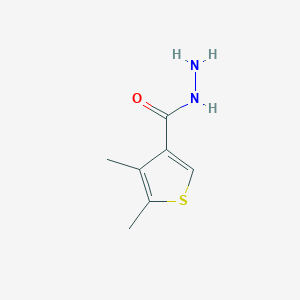
3-(N-Isopropylaminocarbonyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Isopropylaminocarbonyl)benzeneboronic acid, also known as [4-(Isopropylcarbamoyl)phenyl]boronic acid, is a chemical compound with the molecular formula C10H14BNO3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a boronic acid group and an isopropylaminocarbonyl group . The molecular weight of this compound is 207.04 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 207.04 g/mol . The compound has three hydrogen bond donors and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Covalent Organic Frameworks (COFs)
Diboronic acids, including benzeneboronic acid derivatives, have been investigated for their role in the synthesis of covalent organic frameworks. These materials exhibit potential in gas storage, catalysis, and sensing applications due to their porous structure and thermal stability. For example, substituted 1,4-benzenediboronic acids have been synthesized and analyzed for COF formation, demonstrating that substitution influences polymerization temperatures and structural organization (Faury et al., 2013).
Saccharide Recognition and Sensing
Phenylboronic acids, closely related to the compound of interest, are known for their ability to recognize saccharides. This property has been utilized in the development of biosensors and drug delivery systems. For instance, conjugation of phenylboronic acids to polymers has enabled the aqueous dispersion of carbon nanotubes and their subsequent use in near-infrared fluorescence quenching in response to saccharide binding, indicating potential in glucose monitoring and insulin delivery systems (Mu et al., 2012).
Hydrogels and Drug Delivery
Benzeneboronic acid derivatives have been incorporated into hydrogels to create glucose-responsive materials. These hydrogels can swell or collapse in response to glucose levels, making them attractive for controlled drug release, especially in diabetic care. A study demonstrated the synthesis of glucose-responsive hydrogels using acrylamidophenylboronic acid, highlighting the significant influence of monomer ratios on response behavior (Ma et al., 2018).
Catalysis
The catalytic properties of benzeneboronic acid derivatives have been explored in various chemical transformations. For instance, boric acid and its derivatives, including phenylboronic acids, have been used as catalysts in the ring-opening polymerization of cyclic esters, suggesting their utility in synthesizing biodegradable polymers (Ren et al., 2015).
Nanomaterials and Composites
Benzeneboronic acid functionalities have been applied in the stabilization of nanoparticles and the fabrication of hybrid materials. The functionalization facilitates the interaction with biomolecules and enhances the material's properties for biomedical applications, such as targeted drug delivery and biosensing. For instance, phenylboronic acid-functionalized polymeric micelles have shown HepG2 cell targetability, indicating their potential in cancer therapy (Zhang et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(propan-2-ylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-4-3-5-9(6-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCRYXCSQKAWNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397371 |
Source


|
| Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397843-69-5 |
Source


|
| Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1308074.png)



![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)








